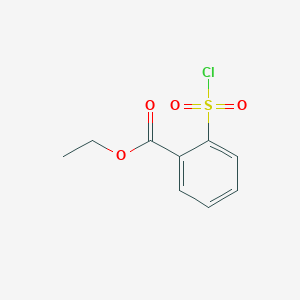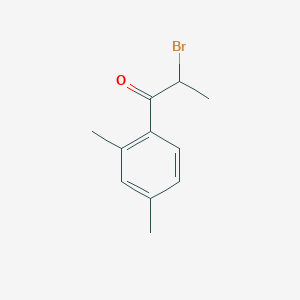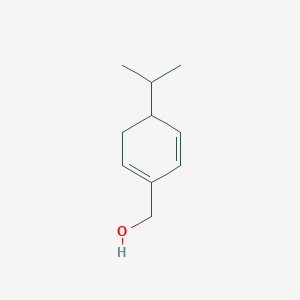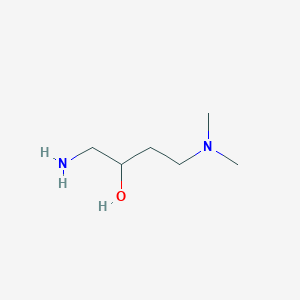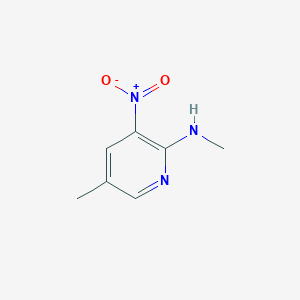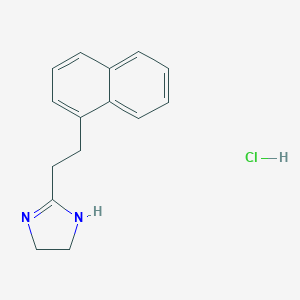
1H-Imidazole, 4,5-dihydro-2-(2-(1-naphthalenyl)ethyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 4,5-dihydro-2-(2-(1-naphthalenyl)ethyl)-, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as "Ro-15-4513" and is a selective antagonist of the GABA-A receptor. The GABA-A receptor is a critical component of the central nervous system and is responsible for regulating inhibitory neurotransmission. Ro-15-4513 has been shown to have a significant impact on the GABA-A receptor, making it a valuable tool in scientific research.
Mecanismo De Acción
Ro-15-4513 acts as a selective antagonist of the GABA-A receptor. Specifically, it binds to the benzodiazepine site of the receptor, preventing the binding of other benzodiazepines. This mechanism of action has been well established and is widely accepted in the scientific community.
Biochemical and Physiological Effects
Ro-15-4513 has been shown to have a significant impact on the GABA-A receptor. Specifically, it has been shown to reduce the activity of the receptor, leading to a decrease in inhibitory neurotransmission. This reduction in inhibitory neurotransmission can lead to a variety of physiological effects, including changes in anxiety, mood, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ro-15-4513 has several advantages as a tool in scientific research. It is a selective antagonist of the GABA-A receptor, making it a valuable tool in the study of the receptor's function. Additionally, it has been well characterized and has a well-established synthesis method. However, Ro-15-4513 does have some limitations. It can be difficult to work with due to its low solubility in water, and it can be toxic at high concentrations.
Direcciones Futuras
There are several future directions for the use of Ro-15-4513 in scientific research. One potential direction is the study of the role of the GABA-A receptor in addiction. Ro-15-4513 has been shown to reduce the reinforcing effects of drugs of abuse, making it a valuable tool in the study of addiction. Additionally, Ro-15-4513 could be used in the development of new therapeutics for anxiety and depression. By targeting the GABA-A receptor, Ro-15-4513 could provide a new avenue for the treatment of these disorders.
Conclusion
Ro-15-4513 is a valuable tool in scientific research due to its selective antagonism of the GABA-A receptor. This compound has been widely used in the study of the receptor's function and has several potential future directions in the study of addiction and the development of new therapeutics. While Ro-15-4513 does have some limitations, its unique properties make it an important tool in scientific research.
Métodos De Síntesis
Ro-15-4513 is synthesized through a multi-step process that involves the reaction of 1-naphthalenyl ethylamine with 2-bromoethylamine hydrobromide. The resulting product is then treated with sodium hydride and 1H-imidazole-4,5-dicarboxylic acid diethyl ester to form Ro-15-4513. This synthesis method has been well established and is widely used in the production of Ro-15-4513 for scientific research.
Aplicaciones Científicas De Investigación
Ro-15-4513 has been widely used in scientific research as a tool to study the GABA-A receptor. This compound has been shown to selectively bind to the benzodiazepine site of the GABA-A receptor, making it a valuable tool in the study of the receptor's function. Ro-15-4513 has been used in a variety of studies, including those investigating the role of the GABA-A receptor in anxiety, depression, and addiction.
Propiedades
Número CAS |
103125-00-4 |
|---|---|
Fórmula molecular |
C15H17ClN2 |
Peso molecular |
260.76 g/mol |
Nombre IUPAC |
2-(2-naphthalen-1-ylethyl)-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C15H16N2.ClH/c1-2-7-14-12(4-1)5-3-6-13(14)8-9-15-16-10-11-17-15;/h1-7H,8-11H2,(H,16,17);1H |
Clave InChI |
LCJARYWGUDQBBW-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)CCC2=CC=CC3=CC=CC=C32.Cl |
SMILES canónico |
C1CN=C(N1)CCC2=CC=CC3=CC=CC=C32.Cl |
Otros números CAS |
103125-00-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)



